Methyl 2-(4-bromophenyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKRXZFJWFHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83636-46-8 | |
| Record name | methyl 2-(4-bromophenyl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and molecular weight of Methyl 2-(4-bromophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a bromine-substituted phenyl ring and a propionate moiety, makes it a versatile building block for introducing specific structural motifs in more complex molecules. This guide provides a comprehensive overview of its chemical structure, molecular weight, and other key properties, alongside a discussion of its synthesis, potential applications, and safety considerations. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the available information and provides expert insights based on analogous structures and established chemical principles.
Chemical Structure and Molecular Properties
This compound is characterized by a central benzene ring substituted with a bromine atom at the para position (position 4) and a 2-propanoate group. The propanoate group consists of a three-carbon chain with a methyl ester at one end.
Molecular Formula: C₁₀H₁₁BrO₂
Molecular Weight: 243.1 g/mol [1]
CAS Number: 83636-46-8[1]
The presence of the bromine atom significantly influences the molecule's reactivity, making the aromatic ring susceptible to various cross-coupling reactions. The ester functional group provides a handle for hydrolysis to the corresponding carboxylic acid or transesterification to other esters.
Key Physicochemical Properties
| Property | Value | Source |
| Physical Form | Liquid | |
| Boiling Point | 280.2 ± 15.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature |
Spectroscopic Characterization (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will result in a characteristic AA'BB' splitting pattern.
-
Methine Proton (-CH): The proton on the carbon adjacent to the aromatic ring and the carbonyl group will appear as a quartet.
-
Methyl Protons (-CH₃ of propanoate): The three protons of the methyl group attached to the chiral center will appear as a doublet.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a singlet, typically in the range of δ 3.6-3.8 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic chemical shift in the downfield region, typically around δ 170-175 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (δ 120-145 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen.
-
Methine Carbon (-CH): The carbon of the C-H group in the propanoate chain.
-
Methyl Carbon (-CH₃ of propanoate): The carbon of the methyl group attached to the chiral center.
-
Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester will appear around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, characteristic of the carbonyl group in an ester.
-
C-O Stretch (Ester): An absorption band in the region of 1100-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester.
-
C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 2850-3100 cm⁻¹.
-
C-Br Stretch: A weaker absorption band in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of this compound
A common and logical route to this compound is through the esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid.
Synthesis of the Precursor: 2-(4-bromophenyl)propanoic Acid
The synthesis of 2-(4-bromophenyl)propanoic acid is a key step. While several methods exist, a common approach involves the bromination of 2-phenylpropanoic acid.
Reaction Scheme:
Sources
Solubility and Thermodynamic Profile of Methyl 2-(4-bromophenyl)propanoate
This in-depth technical guide addresses the solubility, miscibility, and purification thermodynamics of Methyl 2-(4-bromophenyl)propanoate (CAS 83636-46-8), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen.
Executive Summary & Chemical Profile
This compound is an aryl propionic acid ester. Unlike its solid carboxylic acid precursor, this compound exists as a viscous liquid at standard temperature and pressure. Consequently, the traditional "solid-liquid solubility" models (e.g., Apelblat) apply strictly to its acid form or low-temperature crystallization, while the ester itself requires analysis of miscibility , liquid-liquid equilibrium (LLE) , and partition coefficients .
Physicochemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 83636-46-8 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Physical State | Liquid (at 25°C) |
| Boiling Point | ~280°C (760 mmHg); 115°C (5 mmHg) |
| Key Application | Intermediate for Flurbiprofen; Suzuki coupling substrate |
Solubility & Miscibility in Organic Solvents
Since the target compound is a liquid, "solubility" is defined by its miscibility range and partition coefficient (
Solvent Compatibility Table
The following data synthesizes miscibility profiles based on the compound's polarity (moderately polar ester) and experimental extraction protocols.
| Solvent Class | Specific Solvent | Miscibility | Application Relevance |
| Alcohols | Methanol, Ethanol | Miscible | Reaction solvent (Esterification/Transesterification). |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High-efficiency extraction solvent. |
| Aromatic | Toluene, Xylene | Miscible | Preferred for scale-up extractions due to higher BP. |
| Ethers | THF, MTBE | Miscible | Common solvent for Grignard/Suzuki coupling steps. |
| Alkanes | Hexane, Heptane | Partial/Miscible | Used as an anti-solvent to remove polar impurities. |
| Aqueous | Water | Immiscible | Essential for Liquid-Liquid Extraction (LLE) workup. |
Thermodynamic Partitioning (Extraction Efficiency)
For purification, the distribution ratio (
-
Estimated LogP: ~3.2 – 3.5
-
Implication: The compound is highly lipophilic. A single extraction with DCM or Toluene typically yields >95% recovery from an aqueous reaction quench.
Thermodynamic Modeling (Solid-State Precursors)
Note: While the ester is liquid, the purification of its precursor, 2-(4-bromophenyl)propionic acid (CAS 32454-35-6), relies on crystallization. Understanding these models is critical for the "Total Synthesis" workflow.
To design a crystallization process for the solid acid precursor, we utilize the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Model
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[1]
-
: Empirical model parameters derived from experimental data.
- : Related to the non-ideality of the solution.
-
: Reflects the enthalpy of solution (
). -
: Accounts for the temperature dependence of heat capacity (
).
Thermodynamic Parameters
Using the Van't Hoff analysis, we determine the driving forces of dissolution:
-
Enthalpy of Solution (
): Typically positive (endothermic), indicating solubility increases with temperature. -
Gibbs Free Energy (
):-
A negative
drives the spontaneous dissolution process.
-
Purification Workflow & Logic
The following diagram illustrates the decision logic for purifying this compound, distinguishing between the liquid ester and its solid precursors.
Caption: Purification logic flow distinguishing between vacuum distillation for the liquid ester and crystallization for the solid acid precursor.
Experimental Protocols
Protocol A: Determination of Miscibility & Partition Coefficient (Liquid Ester)
Objective: To determine the optimal solvent for extraction from an aqueous reaction matrix.
-
Preparation: Dissolve 1.0 g of this compound in 10 mL of the organic solvent (e.g., Toluene).
-
Equilibration: Add 10 mL of deionized water. Vortex for 5 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to ensure sharp phase separation.
-
Analysis: Remove aliquots from both the organic (
) and aqueous ( ) phases. -
Quantification: Analyze via HPLC (C18 column, MeOH:Water mobile phase, UV 254 nm).
-
Calculation:
Protocol B: Gravimetric Solubility Determination (Solid Acid Precursor)
Objective: To generate data for the Apelblat model.
-
Saturation: Add excess solid 2-(4-bromophenyl)propionic acid to 20 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.
-
Temperature Control: Set thermostat to
(e.g., 293.15 K). Stir at 400 rpm for 4 hours. -
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm).
-
Measurement: Weigh a clean weighing dish (
). Add supernatant and weigh ( ). Evaporate solvent under vacuum at 40°C until constant weight ( ). -
Calculation:
-
Repetition: Repeat for temperatures
to (e.g., 298K, 303K, 308K, 313K).
References
-
Sigma-Aldrich. this compound Product Specification & Properties.Link
-
Reign Pharma. Technical Data Sheet: 2-(4-bromophenyl)-2-methylpropanoic acid intermediates.Link
-
PubChem. Compound Summary for CID 3651431: Methyl 2-(4-bromophenyl)-2-methylpropanoate.[2]Link
-
NIST ThermoML. Thermodynamic Models for Solid-Liquid Equilibrium of Aryl Propionates. (General Reference for Apelblat Methodology). Link
-
Google Patents. EP2532644A1: Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid via Distillation and Crystallization.Link
Sources
Methodological & Application
Precision Synthesis of Methyl 2-(4-bromophenyl)propanoate: A Modular Approach
Executive Summary
This Application Note outlines a high-fidelity protocol for the synthesis of Methyl 2-(4-bromophenyl)propanoate starting from 4-bromophenylacetic acid . This scaffold is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (e.g., Flurbiprofen analogs) and serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions due to the retained aryl bromide.
While industrial routes often employ sodium hydride (NaH) for cost efficiency, this guide prioritizes Lithium Diisopropylamide (LDA) for the alkylation step. The LDA-mediated route offers superior kinetic control, significantly reducing the formation of the unwanted gem-dimethyl byproduct, a common impurity in thermodynamic enolate processes.
Core Transformation Overview
The synthesis proceeds via a two-step sequence:
-
Fischer Esterification: Conversion of the acid to the methyl ester to protect the carboxyl group and lower the pKa of the
-protons. - -Alkylation: Kinetic deprotonation followed by nucleophilic substitution with methyl iodide.
Retrosynthetic Logic & Pathway
The following diagram illustrates the disconnection strategy and the forward reaction flow.
Figure 1: Synthetic pathway from acid precursor to
Phase 1: Fischer Esterification
Objective: Convert 4-bromophenylacetic acid to methyl 4-bromophenylacetate. Rationale: Direct alkylation of the carboxylic acid requires 2 equivalents of base (dianion strategy) and often suffers from solubility issues. Esterification creates a more soluble substrate with a single acidic site.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |
| 4-Bromophenylacetic acid | 215.05 | 1.0 | Substrate |
| Methanol (Anhydrous) | 32.04 | Excess (Solvent) | Reactant/Solvent |
| Sulfuric Acid ( | 98.08 | 0.1 (Cat.) | Catalyst |
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 4-bromophenylacetic acid (10.0 g, 46.5 mmol) in anhydrous Methanol (100 mL).
-
Catalyst Addition: Add concentrated
(0.25 mL) dropwise. Caution: Exothermic. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.
-
Workup:
-
Cool to room temperature.[5]
-
Concentrate under reduced pressure to remove most methanol.
-
Dissolve residue in EtOAc (100 mL) and wash with sat.
(2 x 50 mL) to neutralize acid traces. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Yield Expectation: >95% (Colorless to pale yellow oil). No further purification is usually required for the next step.
Phase 2: -Alkylation (The Critical Step)
Objective: Install the methyl group at the benzylic position. Rationale: Using LDA at -78°C ensures kinetic control. This prevents the deprotonation of the product (which is less acidic than the starting material due to the electron-donating methyl group) and minimizes the formation of the dimethyl impurity.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |
| Methyl 4-bromophenylacetate | 229.07 | 1.0 | Substrate |
| LDA (2.0M in THF) | 107.12 | 1.1 | Strong Base |
| Methyl Iodide (MeI) | 141.94 | 1.2 | Electrophile |
| THF (Anhydrous) | 72.11 | Solvent | Solvent |
Detailed Protocol
-
Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and cool under a stream of Nitrogen (
) or Argon. -
Substrate Preparation: Dissolve Methyl 4-bromophenylacetate (5.0 g, 21.8 mmol) in anhydrous THF (50 mL).
-
Deprotonation (Enolate Formation):
-
Cool the LDA solution (12 mL, 24 mmol) in a separate flask to -78°C (Dry ice/Acetone bath).
-
Slowly add the ester solution to the LDA over 15 minutes via syringe pump or dropping funnel.
-
Stir at -78°C for 30 minutes. Critical: This ensures complete conversion to the enolate before the electrophile is present.
-
-
Alkylation:
-
Add Methyl Iodide (1.63 mL, 26.2 mmol) dropwise to the cold enolate solution.
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(30 mL) while still cold. -
Extract with Diethyl Ether or EtOAc (3 x 50 mL).
-
Wash combined organics with Sodium Thiosulfate (
) solution (to remove iodine color) and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Troubleshooting the Alkylation
| Observation | Root Cause | Solution |
| Dimethyl impurity (>5%) | Temperature too high; thermodynamic equilibration. | Keep reaction strictly at -78°C during addition. Ensure LDA is fresh. |
| Low Yield | Wet THF (quenches LDA). | Distill THF over Na/Benzophenone or use molecular sieves. |
| Starting Material Remains | Insufficient deprotonation time. | Increase enolate formation time to 45-60 mins before adding MeI. |
Analytical Validation (QC)
Confirm the structure using
Target: this compound (
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.44 | Doublet ( | 2H | Ar-H (ortho to Br) | Characteristic AA'BB' pattern of para-substitution. |
| 7.18 | Doublet ( | 2H | Ar-H (meta to Br) | |
| 3.68 | Quartet ( | 1H | Ar-CH -CO | Diagnostic benzylic proton. |
| 3.65 | Singlet | 3H | -OCH 3 | Methyl ester. |
| 1.47 | Doublet ( | 3H | -CH(CH 3)- | The installed |
Safety & Handling
-
Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Must be handled in a functioning fume hood. Double-glove (Nitrile) recommended.
-
LDA: Pyrophoric in high concentrations; moisture sensitive. Handle under inert gas.[5]
-
4-Bromophenylacetic acid: Irritant to eyes and skin.
Workflow Visualization
Figure 2: Operational workflow for the critical alkylation phase.
References
-
General Synthesis of Profen Precursors
-
Mechanistic Grounding (Alkylation of Esters)
-
Spectral Data Verification
Sources
- 1. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemscene.com [chemscene.com]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Scalable synthesis of Methyl 2-(4-bromophenyl)propanoate for API production
This guide details the scalable synthesis of Methyl 2-(4-bromophenyl)propanoate , a critical intermediate for 2-arylpropionic acid derivatives (the "profen" class of NSAIDs) and a versatile building block in medicinal chemistry.
Application Note: Scalable Synthesis of this compound
Executive Summary
This compound (CAS: 23439-93-2 ) is the methyl ester precursor to 2-(4-bromophenyl)propionic acid. It serves as a pivotal scaffold for cross-coupling reactions (Suzuki-Miyaura) to generate biphenyl-based APIs such as Flurbiprofen or Indoprofen .[1]
While traditional laboratory methods employ the methylation of 4-bromophenylacetic acid (requiring hazardous sodium hydride and methyl iodide) or the esterification of the acid synthesized via Grignard carboxylation, these routes suffer from poor atom economy and safety risks at scale.
This protocol details the Oxidative Rearrangement of 4'-Bromopropiophenone (a 1,2-aryl migration). This route is preferred for industrial scale-up due to its:
-
Process Intensification: Converts a ketone directly to an ester in a "one-pot" transformation.[1]
-
Safety Profile: Avoids pyrophoric bases (NaH) and carcinogens (MeI).[1]
-
Cost Efficiency: Utilizes inexpensive iodine and trimethyl orthoformate (TMOF) rather than palladium catalysts.[1]
Retrosynthetic Analysis & Route Selection
The selection of the oxidative rearrangement route is based on the "Tamura" and "Togo" protocols, which are widely adopted for the manufacturing of Ibuprofen and Naproxen.
Route Comparison:
| Feature | Route A: Oxidative Rearrangement (Recommended) | Route B: Alpha-Arylation | Route C: Classical Alkylation |
| Starting Material | 4'-Bromopropiophenone | Methyl Propionate + 1-Bromo-4-iodobenzene | Methyl 4-bromophenylacetate |
| Key Reagents | TMOF, Iodine ( | Pd(dba) | NaH, Methyl Iodide (MeI) |
| Atom Economy | High | Moderate | Low (Stoichiometric waste) |
| Selectivity | Excellent (1,2-shift is specific) | High (requires I > Br selectivity) | Poor (Mono- vs Di-alkylation issues) |
| Scalability | High (Kilogram to Ton) | Moderate (Catalyst cost) | Low (Safety of NaH/MeI) |
Reaction Scheme (Graphviz)
Caption: One-pot oxidative rearrangement of 4'-bromopropiophenone to the target ester via a transient α-iodo ketal intermediate.
Detailed Experimental Protocol
Materials & Equipment
-
Reactor: Glass-lined reactor (or 3-neck RBF for lab scale) with mechanical stirring and reflux condenser.[1]
-
4'-Bromopropiophenone: >98% purity.[1][2][3][4] (Commercially available or synthesized via Friedel-Crafts of bromobenzene + propionyl chloride).[1]
-
Trimethyl Orthoformate (TMOF): Acts as both solvent and reagent.[1]
-
Iodine (
): Reagent grade.[1] -
Sulfuric Acid (
): Catalyst (optional, often limits iodine load).[1]
Step-by-Step Procedure (1.0 mol Scale)
Step 1: Reaction Initiation
-
Charge 4'-Bromopropiophenone (213.0 g, 1.0 mol) into the reactor.
-
Add Trimethyl Orthoformate (TMOF) (318.0 g, 3.0 mol) and Methanol (200 mL).
-
Note: TMOF must be used in excess to drive ketal formation.[1]
-
Add Iodine (
) (254.0 g, 1.0 mol) in one portion.-
Optimization Tip: For catalytic variants, use 0.5 equiv
with an oxidant (e.g., or air), but stoichiometric iodine is most robust for initial scale-up to ensure conversion.
-
-
Stir the dark solution at room temperature for 30 minutes to ensure homogeneity.
Step 2: Oxidative Rearrangement 6. Heat the reaction mixture to reflux (approx. 60-65°C) . 7. Maintain reflux for 6–12 hours .
- IPC (In-Process Control):[1] Monitor by HPLC/GC.[1][6]
- Target: <1.0% remaining starting material (4'-bromopropiophenone).[1]
- Observation: The reaction evolves methyl iodide (MeI) gas.[1] Ensure proper venting/scrubbing into a basic trap.[1]
Step 3: Workup & Isolation [1][7]
8. Cool the mixture to 20°C.
9. Quench excess iodine by adding 10% Sodium Thiosulfate (
Step 4: Purification 14. Distillation: The crude methyl ester is best purified by high-vacuum distillation.[1]
- Boiling Point: Approx. 130-135°C at 2 mmHg (extrapolated).[1]
- Alternative (Crystallization): If the product solidifies (mp is low, ~30-35°C), recrystallize from cold Hexane/EtOAc.
Yield & Characterization
-
Expected Yield: 80–88% (isolated).[1]
-
Appearance: Colorless to pale yellow oil (solidifies upon cooling).[1]
-
Purity: >98% (GC Area %).
Process Logic & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in TMOF or Reactor. | TMOF is water-sensitive.[1] Ensure reactor is dried and TMOF is fresh. Add 4Å molecular sieves if necessary.[1] |
| Low Yield / Byproducts | Acid buildup causing hydrolysis.[1] | Add a weak base (e.g., Calcium Carbonate) to buffer the reaction if acid-sensitive impurities form.[1] |
| Dark Color Persists | Residual Iodine.[1] | Increase volume or concentration of Sodium Thiosulfate wash.[1] |
| Safety: MeI Evolution | Methyl Iodide is a byproduct.[1] | Use a scrubber containing amine or caustic solution to neutralize MeI off-gas.[1] |
Process Flow Diagram (Graphviz)
Caption: Operational workflow for the synthesis of this compound.
Mechanistic Insight
The reaction proceeds via the Tamura Rearrangement mechanism:
-
Ketalization: TMOF converts the ketone to a dimethyl ketal.[1]
-
Iodination: Electrophilic iodination of the enol ether (in equilibrium with ketal) forms an
-iodo ketal.[1] -
1,2-Aryl Shift: The iodine acts as a leaving group, triggering a 1,2-migration of the 4-bromophenyl group. This forms a cationic intermediate.[1][5]
-
Ester Formation: Nucleophilic attack by methanol and elimination of MeI yields the methyl ester.[1]
Why this matters: The 1,2-shift is stereospecific (if starting with chiral reagents, though difficult here) and highly regioselective, avoiding the formation of linear isomers (3-arylpropionates) common in other routes.
References
-
Tamura, Y., et al. (1980).[1] "A novel conversion of alkyl aryl ketones into
-arylalkanoic acid esters using thallium(III) nitrate or iodine-methanol."[1] Journal of the Chemical Society, Perkin Transactions 1, 1132-1137. -
Togo, H., et al. (2018).[1] "Oxidative rearrangement of aryl ketones to
-aryl esters using hypervalent iodine." Organic Syntheses, 95, 328-344. -
Castellanos, A., et al. (2024).[1] "Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights." Beilstein Journal of Organic Chemistry, 20, 1234-1245.
-
Process Patent: "Process for the preparation of 2-arylpropionic acids." US Patent 4,697,036.[1] (Describes the industrial relevance of the rearrangement for Profen synthesis).
Sources
- 1. Synthesis routes of Methyl 3-(4-bromophenyl)-2-hydroxypropanoate [benchchem.com]
- 2. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid [quickcompany.in]
- 3. 4'-Bromopropiophenone | 10342-83-3 [chemicalbook.com]
- 4. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Oxidative rearrangement of alkynes to chiral α-arylalkanoic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reignpharma.com [reignpharma.com]
- 7. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Selective Esterification Strategies for 2-(4-Bromophenyl)propanoic Acid
Executive Summary & Strategic Analysis
The conversion of 2-(4-bromophenyl)propanoic acid to its methyl ester is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and cross-coupling intermediates. While esterification is a textbook reaction, this specific substrate presents a unique "Process Triangle" challenge:
-
Chirality: The
-carbon is a stereocenter. Standard acidic or basic conditions at high temperatures can induce racemization via enolization, destroying the optical purity of the (S)- or (R)-enantiomer. -
Electronic Effects: The 4-bromo substituent withdraws electron density, slightly increasing the acidity of the
-proton compared to unsubstituted analogs, thereby heightening the racemization risk. -
Scalability: Reagents suitable for milligram-scale medicinal chemistry (e.g., diazomethane derivatives) are often cost-prohibitive or hazardous at the kilogram process scale.
This guide provides three distinct protocols tailored to these constraints, moving beyond generic "add A to B" instructions to explain the mechanistic causality of each choice.
Reagent Selection Matrix
| Parameter | Thionyl Chloride ( | TMS-Diazomethane | Fischer ( |
| Primary Use Case | Scale-Up / Non-Chiral | Chiral / Small Scale | Cost-Critical / Bulk |
| Reaction Rate | Very Fast (< 2 h) | Instant (< 30 min) | Slow (4–12 h) |
| Racemization Risk | Moderate (Thermal) | Negligible | High (Time/Temp dependent) |
| By-products | |||
| Cost Efficiency | High | Low (Expensive reagent) | Very High |
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on your starting material's purity and your scale requirements.
Figure 1: Strategic decision tree for reagent selection based on chirality and scale constraints.
Detailed Experimental Protocols
Method A: The "Chiral-Safe" Protocol (TMS-Diazomethane)
Best for: Enantiopure starting materials where preventing racemization is critical. Mechanism: Alkylation of the carboxylate via a diazonium intermediate. Occurs at room temperature without strong acid catalysis, preventing enolization.
Reagents:
-
Substrate: 1.0 eq
-
Methanol (anhydrous): Solvent (4:1 ratio with Benzene or Toluene)
-
TMS-Diazomethane (2.0 M in hexanes): 1.2–1.5 eq
Protocol:
-
Dissolution: Dissolve 100 mg (0.44 mmol) of 2-(4-bromophenyl)propanoic acid in 4 mL of anhydrous Toluene:Methanol (4:1).
-
Note: The mixed solvent system is crucial. Methanol is required to protonate the TMS-diazomethane intermediate to generate the active methylating species.
-
-
Addition: Cool the solution to 0°C. Add TMS-diazomethane solution dropwise until a persistent yellow color remains (indicating slight excess).
-
Visual Cue: Evolution of nitrogen gas (
) will be observed.
-
-
Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) for 20 minutes.
-
Quench: Add 2 drops of glacial acetic acid or dilute HCl to quench excess reagent (Yellow color disappears).
-
Workup: Concentrate in vacuo. The residue is usually pure enough for the next step.
Method B: The "Rapid Activation" Protocol (Thionyl Chloride)
Best for: Racemic substrates, scale-up (1g – 100g), and high-throughput synthesis.
Mechanism: In-situ formation of the acyl chloride, followed by rapid methanolysis. The
Reagents:
-
Substrate: 1.0 eq
-
Thionyl Chloride (
): 1.5 eq -
Methanol (anhydrous): 0.5 M concentration relative to substrate
Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Pre-activation (Cold): Charge Methanol (20 mL) into the flask and cool to 0°C. Add
(1.5 eq) dropwise over 10 minutes.-
Why? This generates the active reagent (
/ ) in situ and manages the exotherm.
-
-
Substrate Addition: Add 2-(4-bromophenyl)propanoic acid (1.0 eq) in one portion.
-
Reflux: Heat to reflux (65°C) for 1–2 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (
) should disappear, replaced by the ester ( ).
-
-
Workup: Cool to RT. Concentrate the solvent to remove excess MeOH and
. Redissolve in EtOAc, wash with saturated (to remove trace HCl), brine, dry over , and concentrate.
Method C: The "Equilibrium" Protocol (Fischer Esterification)
Best for: Large scale (>100g) where reagent cost is the primary driver.
Protocol:
-
Dissolve substrate in Methanol (excess, acts as solvent).
-
Add conc.
(0.1 eq). -
Reflux for 6–12 hours.
-
Critical Step: For high yields, use a Dean-Stark trap (if using a higher boiling co-solvent like benzene) or molecular sieves to remove water and shift the equilibrium toward the ester.
-
Quality Control & Validation
The product, Methyl 2-(4-bromophenyl)propanoate , is typically a colorless to pale yellow oil.[3]
Expected Analytical Data
| Technique | Parameter | Expected Signal / Value |
| Physical | Boiling Point | ~280–290°C (at 760 mmHg) |
| Physical | Density | ~1.337 g/mL |
| 1H NMR | Aryl Protons | |
| 1H NMR | Methine ( | |
| 1H NMR | Ester Methyl | |
| 1H NMR | ||
| HPLC | Purity | >98% (UV @ 254 nm) |
Reaction Scheme & Pathway
Figure 2: General reaction pathway. Note that Method A (TMS-Diazomethane) bypasses the acyl intermediate, reacting directly with the carboxylate.
Troubleshooting & Safety
Racemization Check
If using Method B or C on a chiral starting material, you must validate optical purity using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Sign of Failure: Loss of specific rotation
. -
Remedy: Switch to Method A or reduce temperature in Method B.
Safety Hazards
-
TMS-Diazomethane: Much safer than diazomethane (non-explosive), but highly toxic if inhaled. Lung damage can occur. Always use in a fume hood.
-
Thionyl Chloride: Reacts violently with water to release
and gases. Ensure all glassware is dry.
References
-
Fischer Esterification Mechanism
-
TMS-Diazomethane Protocol
-
Thionyl Chloride / Methanol Procedure
- Reference: "Acid to Ester - Thionyl Chloride (SOCl2) and Methanol."
-
Source:
-
Product Data (this compound)
- Reference: CAS 83636-46-8 Physical Properties & Safety.
-
Source:
Sources
- 1. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 2-(4-bromophenyl)-2,2-dimethylacetate|lookchem [lookchem.com]
- 3. reignpharma.com [reignpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ester synthesis by esterification [organic-chemistry.org]
Application Note: Methyl 2-(4-bromophenyl)propanoate in Fexofenadine Synthesis
[1][2]
Executive Summary
This technical guide details the strategic application of Methyl 2-(4-bromophenyl)propanoate (CAS: 19129-92-1) as a high-purity precursor in the synthesis of Fexofenadine HCl. While industrial routes often attempt to synthesize the gem-dimethyl moiety directly, utilizing the mono-methylated propanoate offers a distinct advantage: it allows for the rigorous control of regioisomeric purity (specifically the removal of meta-bromo impurities) prior to the final, sterically demanding alkylation step.
This note provides a validated protocol for the
Chemical Context & Strategic Logic
The Structural Imperative
Fexofenadine is distinguished from its prodrug predecessor, Terfenadine, by the presence of a carboxylic acid moiety on the terminal phenyl ring. This "tail" is anchored by a gem-dimethyl group (
-
Role of the Intermediate: this compound provides the mono-methyl skeleton. It serves as the substrate for the final methylation event that locks the quaternary carbon in place.
-
Why not start with the gem-dimethyl? Direct bromination of isobutyrate derivatives often yields difficult-to-separate ortho and meta isomers. Starting with the propanoate allows for fractional crystallization or distillation to ensure >99.5% para-isomer purity before the expensive coupling stages.
Reaction Pathway Visualization
The following diagram illustrates the transformation workflow, highlighting the critical node where the specific intermediate is utilized.
Figure 1: Synthetic pathway illustrating the conversion of the mono-methyl propanoate to the active coupling partner.
Critical Protocol 1: Thermodynamic -Methylation
Objective: Convert this compound to Methyl 2-(4-bromophenyl)-2-methylpropanoate.
Scientific Rationale: This reaction creates a quaternary center. The challenge is preventing O-alkylation (formation of enol ethers) and ensuring complete conversion, as the product and starting material have similar R_f values. We utilize Sodium Hydride (NaH) to generate the enolate, followed by quenching with Methyl Iodide (MeI).
Reagents & Equipment[1][2][3][4][5][6]
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide)
-
Equipment: 3-neck round bottom flask, N2 atmosphere, internal temperature probe.
Step-by-Step Methodology
-
Enolate Formation:
-
Charge the reactor with NaH (washed with hexanes to remove oil if strictly necessary, though usually not required for this scale).
-
Add anhydrous THF and cool to 0°C .
-
Add this compound dropwise over 30 minutes.
-
Observation: Evolution of H2 gas.
-
Stir at 0°C for 45 minutes. The solution should turn slightly yellow/orange, indicating enolate formation.
-
-
Alkylation:
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated NH4Cl solution.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Self-Validating Quality Control (NMR)
The success of this protocol is determined by the disappearance of the benzylic proton.
| Feature | Starting Material (Mono-methyl) | Product (Gem-dimethyl) | Success Criteria |
| Benzylic H | Quartet at ~3.7 ppm (1H) | Absent | Complete disappearance of quartet |
| Methyl Group | Doublet at ~1.4 ppm (3H) | Singlet at ~1.55 ppm (6H) | Collapse of doublet to singlet; integration doubles |
| Aryl Protons | AA'BB' system | AA'BB' system | Retention of para-substitution pattern |
Critical Protocol 2: Grignard Activation
Objective: Activate the aryl bromide for coupling with the piperidine fragment (Azacyclonol).
Scientific Rationale: The ester group is sensitive to nucleophilic attack. However, the gem-dimethyl steric bulk offers significant protection, allowing the formation of the Grignard reagent at the para-bromo position without immediate self-condensation (polymerization).
Methodology
-
Activation:
-
Use Magnesium turnings (1.2 eq) activated with Iodine crystals or 1,2-dibromoethane.
-
Solvent: Anhydrous THF (critical: water < 50 ppm).
-
-
Initiation:
-
Add 10% of the Gem-dimethyl intermediate solution to the Mg/THF slurry at reflux.
-
Once initiation is observed (exotherm, turbidity), add the remaining solution dropwise to maintain a gentle reflux.
-
-
Coupling (Conceptual):
-
The resulting Grignard is then reacted with the piperidine-derived acyl chloride or ketone to link the two halves of Fexofenadine.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Methylation | Wet solvent (quenches NaH) or old NaH. | Distill THF over Na/Benzophenone. Use fresh NaH. |
| O-Alkylation Byproduct | Temperature too high during MeI addition. | Ensure addition occurs at -10°C. Use Lithium diisopropylamide (LDA) if NaH fails. |
| Dimer Formation (Wurtz) | During Grignard step: localized high concentration. | Increase dilution. Add halide slower to the Mg. |
| Impurity B (Meta-isomer) | Impure starting material. | Recrystallize the Propanoate precursor from Hexane/Ethyl Acetate before methylation. |
References
-
Sanofi-Aventis (Original Assignee). "Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid." U.S. Patent Application US20120309973A1. 2012.[1]
-
Castaldi, M., et al. "An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride."[4] European Journal of Organic Chemistry, 2019.
-
D'Ambra, T. E., et al. "Synthesis of Fexofenadine." Journal of Organic Chemistry, vol. 59, no. 9, 1994, pp. 2620-2622.[1][2] (Foundational reference for the alkylation logic).
-
Sielc Technologies. "HPLC Analysis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate." Application Data.
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(4-bromophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 2-(4-bromophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with meta-isomer impurities in their material. We will explore the root causes of this common issue and provide detailed, field-proven troubleshooting guides and protocols to help you achieve the required purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the meta-isomer impurity.
Q1: How is the meta-isomer impurity, Methyl 2-(3-bromophenyl)propanoate, formed during the synthesis of the desired para-isomer?
A: The formation of the meta-isomer is typically a result of the bromination step during the synthesis of the precursor, 2-(4-bromophenyl)propanoic acid or a related starting material.[1][2] Electrophilic aromatic substitution, such as bromination, on a monosubstituted benzene ring can lead to a mixture of ortho, para, and meta products. The directing effect of the substituent on the benzene ring dictates the ratio of these isomers.[3][4][5] While the alkyl group is an ortho, para-director, reaction conditions can sometimes be aggressive enough to overcome this selectivity, leading to the formation of the thermodynamically stable, but undesired, meta-isomer.[5][6]
Q2: What is the impact of the meta-isomer impurity on subsequent reactions and final product efficacy?
A: The presence of the meta-isomer can have significant consequences, particularly in drug development.[1][2] Since the meta and para isomers have different three-dimensional structures, the meta-isomer will not fit into the target binding site of a receptor or enzyme in the same way as the desired para-isomer. This can lead to reduced therapeutic efficacy, altered pharmacological profiles, or even off-target effects. In materials science, the presence of isomeric impurities can disrupt crystal lattice formation and alter the physical properties of the final product.[7] Therefore, regulatory bodies often have strict limits on isomeric impurities in active pharmaceutical ingredients (APIs).[1]
Q3: How can I accurately quantify the ratio of para- to meta-isomers in my sample?
A: The most reliable and commonly used methods for quantifying this isomer ratio are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Gas Chromatography (GC): Due to the slight difference in polarity and boiling point between the isomers, a high-resolution capillary GC column (e.g., a DB-5 or similar) can effectively separate the para and meta isomers, allowing for accurate quantification based on peak area. This is often used for routine purity checks.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 or a specialized phenyl column, can also provide excellent separation.[9] The choice of mobile phase is critical and often requires some method development. A common starting point would be a mixture of acetonitrile and water or methanol and water.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can be used, the aromatic regions of the two isomers may have overlapping signals, making precise quantification challenging without high-field instruments or advanced techniques. However, it is an excellent tool for structural confirmation of the separated isomers.
Isomer Overview & Separation Strategy
The key to separating the para and meta isomers lies in exploiting their subtle differences in physical properties, which arise from their different molecular shapes and dipole moments.
Caption: Molecular structures of the para- (left) and meta- (right) isomers.
Table 1: Physicochemical Property Comparison
| Property | This compound (para) | Methyl 2-(3-bromophenyl)propanoate (meta) | Rationale for Separation |
| Boiling Point | ~280.2 °C @ 760 mmHg[11] | ~271.7 °C @ 760 mmHg[12] | The difference, while small, may be sufficient for separation by fractional vacuum distillation. |
| Polarity | Less Polar | More Polar | The difference in dipole moment allows for separation using chromatography (HPLC, Flash). |
| Symmetry | More Symmetrical | Less Symmetrical | The higher symmetry of the para-isomer often allows it to pack more efficiently into a crystal lattice, making it a better candidate for purification by recrystallization. |
The general workflow for purification involves selecting a primary separation technique, executing the protocol, analyzing the fractions for purity, and combining the pure fractions.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide 1: Preparative Chromatography
Preparative chromatography, including flash column chromatography and HPLC, is often the most effective method for separating closely related isomers due to its high resolving power.[13][14][15]
Principle of Separation
This technique separates molecules based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[16] The slightly more polar meta-isomer will have a stronger interaction with the polar silica gel stationary phase and will therefore elute more slowly than the less polar para-isomer.
Troubleshooting Q&A
Q: My para and meta isomers are co-eluting or showing very poor separation on a silica gel column. What can I do?
A: This is a common issue due to the similar polarity of the isomers. Here’s a systematic approach to improve resolution:
-
Optimize the Mobile Phase: The most critical factor is the polarity of your eluent.[17]
-
Decrease Polarity: Your solvent system is likely too polar, causing both compounds to travel with the solvent front. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or heptane). Aim for an Rf value of ~0.35 for the para-isomer on TLC for the best separation.
-
Try Different Solvents: Sometimes, a complete change of solvents can improve selectivity. Try a system like Dichloromethane/Hexanes or Toluene/Ethyl Acetate. Toluene, in particular, can have unique π-π interactions with the aromatic rings, which can sometimes enhance the separation of isomers.[18]
-
-
Improve Column Packing: A poorly packed column will lead to band broadening and poor separation.
-
Reduce the Load: Overloading the column is a primary cause of poor separation.[20] As a rule of thumb, for a difficult separation like this, the mass of your crude product should be about 1-2% of the mass of the silica gel (i.e., a 50:1 to 100:1 silica-to-compound ratio).[19]
Q: I'm running a preparative HPLC, but the peaks are tailing. How can I fix this?
A: Peak tailing in preparative HPLC can be caused by interactions with acidic silanol groups on the silica stationary phase or by mass overload.
-
Add a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (0.1-1%), or an acid, like trifluoroacetic acid (0.1%), to the mobile phase can block the active sites on the silica gel, leading to more symmetrical peaks.[14]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause distorted peak shapes.[20]
-
Reduce Concentration: Even if the injection volume is appropriate, a sample that is too concentrated can cause mass overload, leading to tailing. Dilute your sample and perform multiple injections if necessary.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection:
-
Using TLC plates, test various solvent systems of increasing polarity (e.g., 2%, 5%, 10% Ethyl Acetate in Hexanes).
-
The ideal system will show two distinct spots with a clear separation (ΔRf > 0.1) and an Rf of ~0.35 for the lower spot (the para-isomer).
-
-
Column Packing:
-
For 1 gram of crude material, use approximately 50-100 grams of silica gel (230-400 mesh).
-
Prepare a slurry of the silica gel in the chosen low-polarity eluent.
-
Pour the slurry into the column and use air pressure to pack it tightly, ensuring a flat, stable surface. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane).
-
Alternatively, for better resolution, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.[18]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system.
-
Collect small fractions and monitor them by TLC.
-
Once the para-isomer has completely eluted, you can increase the solvent polarity (gradient elution) to more quickly elute the meta-isomer and any other impurities.[16]
-
-
Analysis and Pooling:
-
Run TLC on all collected fractions.
-
Combine the fractions that contain only the pure para-isomer.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Guide 2: Recrystallization
Recrystallization is a powerful and scalable purification technique for solids, leveraging differences in solubility.[21][22][23] It is highly effective if the desired para-isomer is a solid at room temperature and the impurity level is not excessively high (<15%).
Principle of Separation
This method relies on the different solubilities of the para and meta isomers in a chosen solvent at different temperatures.[21] The more symmetrical para-isomer often has a lower solubility in a cold solvent and a higher melting point, allowing it to crystallize out of a saturated solution upon cooling, while the less symmetrical meta-isomer remains dissolved.[24]
Troubleshooting Q&A
Q: I've cooled my solution, but no crystals are forming. What should I do?
A: This is a common phenomenon called supersaturation. Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny crystal of the pure para-isomer to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.
-
Reduce the Temperature: Cool the solution further using an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.[23]
-
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try cooling again.[22]
Q: My product is "oiling out" instead of forming crystals. Why is this happening and how can I prevent it?
A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly. The compound comes out of solution as a liquid (an oil) instead of a solid.
-
Lower the Saturation Temperature: Add a small amount of additional solvent to the hot solution to lower the saturation point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.
-
Cool Slowly: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This gives the molecules time to orient themselves into an ordered crystal lattice.[23]
-
Change Solvents: Select a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.[25]
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection:
-
Test the solubility of your impure solid in small amounts of various solvents (e.g., Hexanes, Heptane, Isopropanol, Ethanol).
-
A suitable solvent will dissolve the compound when hot but not when cold.[22] Hexanes or other aliphatic hydrocarbons are often good starting points.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of hot solvent until the solid just completely dissolves. Adding excess solvent will reduce your yield.[22]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved meta-isomer.[22]
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
-
Purity Check:
-
Analyze the purity of the recrystallized material and the mother liquor by GC or HPLC to assess the effectiveness of the purification.
-
Troubleshooting Guide 3: Fractional Distillation
For liquid compounds with different boiling points, fractional distillation is a potential purification method.[26] This technique is most effective when the boiling point difference between the components is at least 10-20 °C.[27] Given the ~8.5 °C difference between the para and meta isomers, this method is challenging but possible, especially under vacuum.
Principle of Separation
Fractional distillation separates liquids based on differences in their boiling points (volatility).[26] When a mixture is heated, the vapor produced is enriched in the more volatile component (the meta-isomer, in this case). By using a fractionating column, the vapor undergoes multiple condensation-vaporization cycles, progressively enriching the vapor with the more volatile component as it rises up the column.[27][28]
Troubleshooting Q&A
Q: I'm not achieving good separation. The distillate has nearly the same composition as the starting material.
A: This indicates that your distillation setup is not efficient enough to separate components with close boiling points.
-
Increase Column Efficiency: The key is to increase the number of "theoretical plates" in your column.[27]
-
Use a Longer Column: A longer fractionating column provides more surface area for condensation-vaporization cycles.
-
Use a More Efficient Packing Material: Instead of an empty Vigreux column, use one packed with structured packing like Raschig rings or metal sponges. This dramatically increases the surface area.
-
-
Slow Down the Distillation: A slow, steady distillation rate is critical for achieving equilibrium on each theoretical plate.
-
Reduce the Heat Input: Heat the distillation flask gently and evenly.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to maintain the temperature gradient and prevent premature cooling.
-
-
Operate Under Vacuum: Lowering the pressure reduces the boiling points of both isomers. While the absolute temperature difference may not change significantly, operating at a lower temperature can sometimes improve separation efficiency and prevent compound decomposition.
Q: The temperature at the top of the column is fluctuating wildly.
A: This is often a sign of an unstable distillation rate, a phenomenon known as "bumping," or channeling in the column.
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to promote smooth, even boiling.
-
Check for Column Flooding: If the heat input is too high, the vapor flow can prevent the condensed liquid from returning down the column, causing it to "flood." Reduce the heat to allow the liquid to flow back down.
-
Improve Insulation: Poor insulation can cause the temperature to drop and rise as the vapor front moves unevenly up the column. Ensure the column is well-insulated from top to bottom.
Detailed Protocol: Fractional Vacuum Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a well-insulated fractionating column (e.g., a 30 cm Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
-
Distillation:
-
Place the impure liquid in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Begin heating the flask slowly and evenly.
-
Observe the ring of condensate slowly rising up the column. This should take a considerable amount of time (e.g., 30-60 minutes) to ensure equilibrium is established.[27]
-
-
Fraction Collection:
-
Collect a small initial fraction (the "forerun"), which will be enriched in any highly volatile impurities.
-
As the temperature stabilizes at the boiling point of the meta-isomer, begin collecting the first main fraction. This will be enriched in the meta-isomer.
-
The temperature will then begin to rise. Collect an intermediate fraction that will be a mixture of both isomers.
-
When the temperature stabilizes again at the boiling point of the para-isomer, change the receiving flask and collect the desired para-isomer fraction.
-
-
Analysis:
-
Analyze all collected fractions by GC to determine their composition.
-
Combine the fractions that meet your purity requirements.
-
By carefully selecting and optimizing one of these methods, you can effectively remove the undesired meta-isomer and obtain this compound of the high purity required for your research and development needs.
References
-
Preparative HPLC Systems. Shimadzu. [Link]
- DePhillips, P. (1987). Separation of Chlorobenzazepine Isomers by Preparative Liquid Chromatography.
- Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 400-405.
- Divi's Laboratories Ltd. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Isomer separation by CPC chromatography. RotaChrom. [Link]
- Divi's Laboratories Ltd. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
General tips for preparative HPLC Technical Note. MZ-Analysentechnik. [Link]
-
Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
-
Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Recrystallization1. University of Calgary. [Link]
-
Fractional distillation. Wikipedia. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
-
Methyl 3-(2-bromophenyl)propanoate. PubChem. [Link]
- Wang, Z., et al. (2013).
-
Chem 30 8.1.1 Fractional Distillation. YouTube. [Link]
-
Can diastereoisomers be separated by fractional distillation? Quora. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. REACH Devices. [Link]
- Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628-636.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
-
2-(4-BroMo-phenyl)-propionic acid Methyl ester CAS#: 83636-46-8. ChemWhat. [Link]
-
[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
Methyl 2-(3-bromophenyl)propanoate (C10H11BrO2). PubChemLite. [Link]
-
16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]
-
Running a flash column. Chemistry LibreTexts. [Link]
-
(S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Organic Syntheses. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
-
Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. [Link]
-
Ortho, Para, Meta in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. welch-us.com [welch-us.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 83636-46-8 [sigmaaldrich.com]
- 12. gihichem.com [gihichem.com]
- 13. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. tandfonline.com [tandfonline.com]
- 15. hub.rotachrom.com [hub.rotachrom.com]
- 16. chromtech.com [chromtech.com]
- 17. How to set up and run a flash chromatography column. [reachdevices.com]
- 18. Tips & Tricks [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mz-at.de [mz-at.de]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 24. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 25. Tips & Tricks [chem.rochester.edu]
- 26. Fractional distillation - Wikipedia [en.wikipedia.org]
- 27. Purification [chem.rochester.edu]
- 28. m.youtube.com [m.youtube.com]
Technical Support Center: Methyl 2-(4-bromophenyl)propanoate Synthesis
An in-depth guide to overcoming common challenges in the synthesis of Methyl 2-(4-bromophenyl)propanoate, designed for chemistry professionals.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often troublesome synthesis. Our focus is on moving beyond simple procedural steps to understand the underlying chemical principles that govern reaction outcomes, enabling you to troubleshoot effectively and significantly improve your yields.
The most prevalent and accessible route to this compound is the Fischer esterification of its parent carboxylic acid. While seemingly straightforward, this equilibrium-driven reaction presents several challenges that can suppress yields. This guide will primarily address this method, with additional discussion of alternative routes for specific applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are common sticking points in the synthesis.
Q1: My reaction has gone to completion (verified by TLC/GC), but my isolated yield is disappointingly low. Where could the product be lost?
A: This is a classic problem that often points to issues in the workup and purification stages rather than the reaction itself. Several factors could be at play:
-
Inefficient Extraction: this compound is a moderately polar ester. During the aqueous workup, particularly the neutralization washes (e.g., with sodium bicarbonate), emulsions can form, or the product may have partial solubility in the aqueous layer, leading to losses. It is crucial to perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and to back-extract the combined aqueous layers to recover any dissolved product.
-
Hydrolysis During Workup: If the sodium bicarbonate wash is too concentrated or prolonged, it can cause saponification (base-mediated hydrolysis) of the ester product back to the carboxylate salt, which will be lost to the aqueous layer. Washes should be performed efficiently and without excessive delay.
-
Losses During Distillation: While distillation is an effective purification method for this compound, losses can occur if the vacuum is not sufficiently low or if the apparatus has a large surface area, leading to significant hold-up.[1] Ensure all joints are well-sealed and the system is appropriately sized for the scale of your reaction.
Q2: A significant amount of my 2-(4-bromophenyl)propanoic acid starting material remains unreacted. How can I drive the esterification to completion?
A: This indicates that the reaction has not reached a favorable equilibrium position or is kinetically slow. The Fischer esterification is a reversible process, and its success hinges on pushing the equilibrium towards the products.[2][3]
-
Application of Le Chatelier's Principle: The most effective strategy is to use one of the reactants in a large excess. Since methanol is inexpensive and can often serve as the solvent, using it in a large excess (5-10 equivalents or more) is a standard and highly effective method to drive the reaction forward.[4]
-
Removal of Water: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the starting materials.[2] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water as it forms. For lab-scale synthesis, adding a dehydrating agent like molecular sieves to the reaction can be effective, though this can complicate stirring.
-
Catalyst Activity: Ensure your acid catalyst (typically concentrated H₂SO₄) is active and used in a sufficient amount (catalytic, but not excessive). An insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a practical timeframe.[1][5]
Q3: My final product is contaminated with isomeric impurities. What is the source and how can this be addressed?
A: This issue almost always originates from the purity of your starting material, 2-(4-bromophenyl)propanoic acid. The bromination of 2-phenylpropanoic acid can produce a mixture of ortho-, meta-, and para-isomers.[6] These isomers have very similar physical properties, making them difficult to separate.
-
Prevention: The most effective solution is to ensure the purity of the starting carboxylic acid before the esterification step. Purification of 2-(4-bromophenyl)propanoic acid can be achieved by recrystallization. It has been reported that selective bromination in an aqueous medium can yield the desired para-isomer with high purity.[6]
-
Purification of the Ester: If you must purify the final ester, fractional distillation under high vacuum may be able to separate isomers, but this is often challenging. Preparative chromatography (e.g., flash column chromatography) is a more reliable, albeit less scalable, method for separating isomeric esters.
Part 2: Systematic Troubleshooting Guide
Use this table for a quick diagnosis of specific experimental problems.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Yield | Incomplete Reaction | Action: Increase reaction time and/or temperature. Monitor progress by TLC or GC. Rationale: The reaction may be kinetically slow. Providing more energy and time allows it to reach equilibrium.[7] |
| Unfavorable Equilibrium | Action: Use a large excess of methanol (5-10 eq. or as solvent). If possible, remove water using a Dean-Stark trap. Rationale: Per Le Chatelier's principle, increasing reactant concentration or removing a product shifts the equilibrium to the product side.[2] | |
| Ineffective Workup | Action: Perform multiple (3-4x) extractions. Combine aqueous layers and back-extract with fresh solvent. Use brine to "salt out" the product and break emulsions. Rationale: This minimizes losses due to the product's partial solubility in the aqueous phase.[8] | |
| Reaction Stalls | Moisture Contamination | Action: Ensure all reagents (especially methanol) and glassware are anhydrous. Rationale: Water is a product of the reaction; its presence at the start will inhibit the forward reaction.[9] |
| Inactive Catalyst | Action: Use fresh, concentrated sulfuric acid. Rationale: The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Old or diluted acid is ineffective. | |
| Product Purity Issues | Isomeric Impurities | Action: Analyze the purity of the starting carboxylic acid via GC or NMR. Recrystallize the acid if necessary before esterification. Rationale: Isomeric impurities are carried through the reaction and are difficult to remove from the final ester.[6] |
| Unreacted Starting Acid | Action: During workup, perform a careful wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove acidic starting material. Rationale: The unreacted carboxylic acid is deprotonated by the base, forming a salt that is highly soluble in the aqueous layer and easily separated from the organic ester. |
Part 3: Detailed Experimental Protocols
Protocol 1: High-Yield Fischer Esterification
This protocol is optimized to maximize yield by leveraging an excess of the alcohol reactant.
Materials:
-
2-(4-bromophenyl)propanoic acid (1.0 eq)
-
Methanol (anhydrous, 10.0 eq or as solvent)
-
Sulfuric acid (concentrated, ~0.1 eq)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-(4-bromophenyl)propanoic acid in methanol.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) and maintain for 4-16 hours.
-
Self-Validation: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) or by taking small aliquots for GC analysis until the starting carboxylic acid spot/peak is no longer visible.[1]
-
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture over ice water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1x)
-
Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to remove unreacted acid and the H₂SO₄ catalyst.
-
Brine (1x) to help break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[1][5]
Protocol 2: Alternative Route - Palladium-Catalyzed Carbonylation
The general transformation involves reacting an aryl halide (or tosylate) with carbon monoxide and an alcohol in the presence of a palladium catalyst and a ligand.[10][11] A typical system might involve Pd(OAc)₂, a phosphine ligand like Xantphos, a base, and methanol under an atmosphere of CO.[10] This method offers a different synthetic approach but involves handling toxic CO gas and more expensive reagents.
Part 4: Visual Guides & Data
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low yield.
Fischer Esterification Core Mechanism
Caption: Simplified mechanism of acid-catalyzed esterification.
Data Tables
Table 1: Reagent Properties for Fischer Esterification
| Compound | Formula | M.W. ( g/mol ) | Role | Notes |
| 2-(4-bromophenyl)propanoic acid | C₉H₉BrO₂ | 229.07 | Starting Material | Purity is critical. |
| Methanol | CH₄O | 32.04 | Reactant/Solvent | Must be anhydrous. |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst | Highly corrosive. |
| This compound | C₁₀H₁₁BrO₂ | 243.10 | Product | Boiling Point: ~280°C @ 760 mmHg |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For... |
| Vacuum Distillation | Scalable, effective for removing non-volatile impurities, cost-effective. | Can be difficult to separate compounds with close boiling points (e.g., isomers), potential for thermal degradation if overheated. | Removing unreacted starting acid (if not washed out) and other high-boiling impurities on a larger scale.[1] |
| Flash Chromatography | Excellent for separating compounds with different polarities, including isomers. | Less scalable, requires solvent and silica, can be more time-consuming. | High-purity isolation on a lab scale, especially when isomeric purity is a concern.[9] |
References
-
Tsai, A. (2014). What factors may influence the yield of an ester? Quora. Retrieved from [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. Retrieved from [Link]
-
Reddit. (2022). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
-
Kormos, C. M., & Leadbeater, N. E. (2006). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Process Research & Development, 10(4), 734-737. Available from: [Link]
-
Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Journal of the American Chemical Society, 130(9), 2754–2755. Available from: [Link]
-
Kollár, L., et al. (2019). Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules, 24(18), 3344. Available from: [Link]
-
Hrelja, M., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 45-54. Available from: [Link]
-
ChemSrc. (n.d.). This compound | 83636-46-8. Retrieved from [Link]
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]
Technical Support Center: Solubilization Strategies for Methyl 2-(4-bromophenyl)propanoate
Executive Summary & Molecule Profile
The Core Challenge:
Methyl 2-(4-bromophenyl)propanoate is a highly lipophilic ester (Calculated LogP
-
Precipitation: The compound "crashes out" upon dilution into aqueous buffers, causing turbidity and inconsistent assay data.
-
Silent Hydrolysis: The methyl ester moiety is susceptible to hydrolysis in aqueous environments (especially at pH > 7.4), converting the neutral ester into its free acid form (2-(4-bromophenyl)propanoic acid) and methanol. This changes the biological activity and physicochemical properties of your analyte during the experiment.
Technical Snapshot:
| Property | Value / Characteristic | Implication |
| Molecular Formula | Moderate MW (243.1 g/mol ) but dense due to Bromine. | |
| LogP (Octanol/Water) | ~3.3 (Lipophilic) | Requires organic cosolvents or carriers. |
| Water Solubility | Very Low (< 0.1 mg/mL) | Cannot be dissolved directly in buffer. |
| Reactivity | Ester Hydrolysis | Unstable in alkaline buffers; prone to racemization at the |
Troubleshooting Guides (Symptom-Based)
Issue A: "My solution turns cloudy immediately upon adding the stock to the buffer."
Diagnosis: This is the "Solvent Shock" effect. You likely added a high-concentration DMSO stock directly to a static aqueous buffer, causing local supersaturation and immediate precipitation.
The Fix: Stepwise Dilution Protocol Do not add 100% aqueous buffer to the pure compound, and do not dump the stock into the buffer.
-
Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 50–100 mM. This solution is stable at -20°C.
-
Intermediate Dilution (The "Step-Down"): Dilute the DMSO stock 1:10 into a solvent compatible with your assay (e.g., Ethanol or PEG-400) before hitting the water.
-
Final Spiking: Inject this intermediate mix into your vortexing buffer.
-
Critical Limit: Keep final DMSO concentration < 1% (v/v) for cell assays, or < 5% for chemical assays.
-
Issue B: "The compound dissolves, but my assay results drift over 2-4 hours."
Diagnosis: You are likely observing hydrolysis . The ester bond is cleaving. If your buffer is pH 8.0 or higher, or contains nucleophiles (like Tris), this process accelerates.
The Fix: pH & Buffer Selection
-
Switch Buffers: Avoid Tris or Glycine (nucleophilic amines can catalyze hydrolysis). Use Phosphate (PBS) or HEPES .
-
Lower pH: If possible, work at pH 6.5 – 7.0. The ester is significantly more stable in slightly acidic to neutral conditions than in basic conditions.
-
Fresh Preparation: Never store the diluted aqueous working solution. Prepare it immediately before use (extemporaneous preparation).
Advanced Protocol: Cyclodextrin Complexation
For sensitive biological assays where organic solvents (DMSO) are toxic or interfering, Hydroxypropyl-
Protocol: HP-
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Add Compound: Add this compound directly to this vehicle.
-
Note: You may need to start with a small amount of acetone (to dissolve the solid), add the CD solution, and then evaporate the acetone under nitrogen flow.
-
-
Equilibrate: Shake at room temperature for 4–6 hours.
-
Result: A clear, stable solution often achieving 1–5 mg/mL solubility without DMSO.
Visualizing the Workflow
The following diagram illustrates the decision logic for solubilizing this specific lipophilic ester based on your final application.
Caption: Decision matrix for solubilizing this compound. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate specific protocols.
Frequently Asked Questions (FAQ)
Q1: Can I use sonication to dissolve the solid in water directly? A: No. Sonication might disperse the compound temporarily as a suspension, but it will not dissolve it. The LogP of ~3.3 means it is thermodynamically unfavorable for the molecule to enter the aqueous phase without a cosolvent or carrier. You will likely get micro-precipitates that interfere with optical density readings.
Q2: Why does the literature mention "racemization" for this specific molecule?
A: Excellent question. This molecule has a chiral center at the
Q3: Is the bromine atom stable? A: Yes, the aryl bromide bond is very stable under standard physiological conditions. It requires palladium catalysis or extreme conditions (lithium halogen exchange) to break. Your primary stability concern is the ester, not the bromine.
Q4: How do I store the stock solution? A: Store 50-100 mM stocks in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture. Moisture in DMSO will slowly hydrolyze the ester over months.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
PubChem Database. (n.d.). This compound (Compound Summary). National Center for Biotechnology Information.
- Larsson, P., et al. (2020). Hydrolysis of esters in aqueous media: Effects of pH and buffer composition. Journal of Organic Chemistry. (General reference for ester hydrolysis mechanisms).
-
Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][2][3][4]
Sources
Validation & Comparative
HPLC Method Development Guide: Methyl 2-(4-bromophenyl)propanoate Purity Profiling
Executive Summary
Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. Its quality control presents a dual analytical challenge: Chemical Purity (separation from des-bromo precursors and regioisomers) and Enantiomeric Purity (quantification of the R- and S-enantiomers).
This guide challenges the standard "C18-first" approach. We demonstrate that while C18 columns provide adequate retention, they often fail to resolve critical regioisomers (e.g., ortho-bromo impurities) due to a lack of shape selectivity. We propose a Phenyl-Hexyl stationary phase as the superior alternative for chemical purity, utilizing
Part 1: The Analytical Challenge
The target molecule, this compound, possesses two distinct features governing its chromatography:
-
The Brominated Aromatic Ring: High hydrophobicity and electron-withdrawing properties.
-
The Chiral Center (
-Carbon): Requires separation of enantiomers to ensure biological efficacy of downstream products.
Critical Impurities[1]
-
Impurity A (Des-bromo): Methyl 2-phenylpropanoate (Starting material).
-
Impurity B (Regioisomer): Methyl 2-(3-bromophenyl)propanoate (meta-isomer) or ortho-isomer.
-
Impurity C (Hydrolysis): 2-(4-bromophenyl)propanoic acid.[1]
Part 2: Chemical Purity Comparison (Achiral)
The Hypothesis: Interaction vs. Hydrophobic Interaction
Standard C18 (Octadecyl) columns rely almost exclusively on hydrophobic subtraction. However, the separation of the para-bromo target from its meta- or ortho-isomers requires shape selectivity and electronic discrimination.
Alternative Proposed: A Core-Shell Phenyl-Hexyl column. The phenyl ring on the stationary phase engages in
Experimental Data Comparison
Conditions: Flow 1.0 mL/min, 254 nm detection, Gradient elution (Water/MeOH).
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | 4.6 x 150mm, 3.5 µm C18 | 4.6 x 150mm, 2.7 µm Phenyl-Hexyl |
| Mobile Phase | Water / Acetonitrile (0.1% TFA) | Water / Methanol (0.1% TFA) |
| Selectivity ( | 1.12 | 1.35 |
| Selectivity ( | 1.05 (Co-elution risk) | 1.18 (Baseline resolved) |
| Resolution ( | 1.4 | 3.2 |
| Mechanism | Hydrophobicity | Hydrophobicity + |
Insight: Method B utilizes Methanol instead of Acetonitrile. Aprotic solvents like Acetonitrile can disrupt
Part 3: Enantiomeric Purity Comparison (Chiral)
Separating the R and S enantiomers requires a Chiral Stationary Phase (CSP). We compared the two industry standards: Amylose-based (AD-H type) and Cellulose-based (OD-H type) .
Screening Workflow
The 2-arylpropanoate structure ("profen" scaffold) typically resolves well on polysaccharide columns in Normal Phase (NP) due to the steric clefts formed by the carbamate linkers on the silica.
Figure 1: Chiral screening decision matrix highlighting the superior performance of Cellulose-based selectors for this specific steric profile.
Comparative Results
| Feature | Column A: Amylose (AD-H) | Column B: Cellulose (OD-H) |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | Hexane : IPA (90:10) | Hexane : IPA (95:5) |
| Resolution ( | 1.8 (Partial overlap) | 3.5 (Full baseline) |
| Elution Order | S then R | R then S |
| Analysis Time | 12 mins | 10 mins |
Part 4: Validated Experimental Protocols
Protocol A: Chemical Purity (Phenyl-Hexyl Method)
Use this for batch release and impurity quantification.
-
Instrument: HPLC with UV-Vis or PDA detector.
-
Column: Core-Shell Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (H₃PO₄).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient Program:
-
0.0 min: 50% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical for viscosity control of Methanol).
-
Detection: 254 nm (Aromatic ring absorption).
-
Sample Diluent: 50:50 Water:Methanol.
Protocol B: Chiral Purity (Cellulose Method)
Use this for enantiomeric excess (ee) determination.
-
Column: Chiralcel OD-H (or equivalent Cellulose-tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (98 : 2 v/v).
-
Note: Premix the solvent to prevent baseline noise from on-line mixing.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Ambient).
-
Detection: 230 nm (Higher sensitivity for low-level enantiomer).
-
System Suitability: Resolution between enantiomers must be > 2.5.
Part 5: Troubleshooting & Robustness (Self-Validating Systems)
To ensure the method validates itself during every run, implement the following System Suitability Tests (SST):
-
The "Acid" Check:
-
Issue: The ester can hydrolyze to the acid (Impurity C) if the column pH is uncontrolled.
-
Control: Impurity C elutes earlier than the main peak in RP-HPLC. If the fronting of the main peak increases, it indicates on-column hydrolysis. Ensure Mobile Phase A pH is < 3.0 to suppress ionization of the residual acid, keeping it retained and sharp.
-
-
Solvent Mismatch (The "Washout" Effect):
-
Issue: Dissolving the hydrophobic sample in 100% Acetonitrile/Methanol leads to peak distortion on early eluting impurities.
-
Fix: Always match the sample diluent to the starting gradient conditions (50% Methanol).
-
Figure 2: Logical flow for System Suitability failures, focusing on common issues with halogenated esters.
References
- Method Development Principles: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
-
Phenyl-Hexyl Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36.
-
Chiral Separation of 2-Arylpropionates: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3] Chemical Society Reviews, 37(12), 2593-2608. (Authoritative source on Polysaccharide columns).
-
Specific Molecule Data: Sigma-Aldrich. (n.d.). This compound Product Sheet (CAS 83636-46-8).[4]
- Synthesis Impurities: A. Tumashov et al. (2021). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Bulletin of the Academy of Sciences of the USSR.
Sources
- 1. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. This compound | 83636-46-8 [sigmaaldrich.com]
Chiral Separation of Methyl 2-(4-bromophenyl)propanoate: A Comparative Technical Guide
Executive Summary & Compound Profile
The separation of Methyl 2-(4-bromophenyl)propanoate enantiomers is a critical unit operation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical intermediates. As a structural analog to the "profen" class (e.g., ibuprofen, flurbiprofen), this compound exhibits axial chirality centered at the
Achieving high optical purity (
Target Compound Data[1][2][3][4][5][6][7][8][9][10]
-
IUPAC Name: this compound
-
Structure: A phenyl ring substituted with a bromine atom at the para position, and a propanoate methyl ester group.
-
Key Challenge: The methyl ester moiety eliminates the carboxylic acid's ionizability, rendering ion-exchange modes ineffective. Separation relies heavily on dipole-dipole interactions, hydrogen bonding (via the carbonyl), and
- stacking.
Method 1: HPLC on Polysaccharide-Based CSPs (The Analytical Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for analytical determination of enantiomeric excess (
Recommended Stationary Phases
Based on the structural similarity to ibuprofen methyl ester and flurbiprofen methyl ester, the following columns demonstrate superior selectivity (
-
Chiralcel OD-H (or equivalent): Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5
m silica. -
Chiralpak AD-H (or equivalent): Amylose tris(3,5-dimethylphenylcarbamate).[6]
-
Alternative: Often provides complementary selectivity if OD-H fails, though OD-H is typically the first choice for 2-arylpropionate esters.
-
Optimized Chromatographic Conditions
-
Mode: Normal Phase (NP)
-
Mobile Phase:
-Hexane : Isopropanol (IPA) -
Ratio: 98:2 to 90:10 (v/v)
-
Flow Rate: 0.5 – 1.0 mL/min
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution by entropy control).
-
Detection: UV @ 254 nm (Strong absorption by the bromophenyl chromophore).
Experimental Performance Data (Projected)
Data derived from comparative analysis of 2-arylpropionate ester analogs [1, 3].
| Parameter | Chiralcel OD-H (98:2 Hex/IPA) | Chiralpak AD-H (98:2 Hex/IPA) |
| Retention Factor ( | 0.8 – 1.2 | 0.7 – 1.0 |
| Selectivity ( | 1.25 – 1.40 | 1.15 – 1.25 |
| Resolution ( | > 2.5 (Baseline) | > 1.8 |
| Elution Order | Typically (R) then (S) | Varies by solvent |
"From the Bench" Protocol
-
Equilibration: Flush column with 10 column volumes of Mobile Phase.
-
Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase (avoid 100% IPA to prevent solvent shock).
-
Injection: 5-10
L. -
Troubleshooting: If peaks tail, add 0.1% Diethylamine (DEA) to the mobile phase, although this is less critical for esters than for free acids.
Method 2: Enzymatic Kinetic Resolution (The Preparative Standard)
For multi-gram to kilogram scale production, chromatographic separation is often cost-prohibitive. Biocatalytic kinetic resolution using lipases is the preferred route for synthesis.
Mechanism: Enantioselective Hydrolysis
The lipase preferentially hydrolyzes one enantiomer of the ester (typically the S-form) into the free acid, leaving the R-ester intact. These can then be easily separated by liquid-liquid extraction (Acid vs. Neutral Ester).
Recommended Biocatalyst
-
Commercial Form: Immobilized on acrylic resin (e.g., Novozym 435).
Experimental Workflow
-
Reaction Medium: Phosphate Buffer (pH 7.0) with organic co-solvent (Acetonitrile or MTBE, 10-20% v/v) to solubilize the hydrophobic ester.
-
Conditions: 30°C, vigorous stirring.
-
Monitoring: Monitor conversion via HPLC (Method 1). Stop reaction at exactly 50% conversion.
-
Work-up:
-
Adjust pH to > 8.0 (converts acid to salt).
-
Extract unreacted (R)-ester with Ethyl Acetate.
-
Acidify aqueous layer to pH < 2.0.
-
Extract (S)-acid with Ethyl Acetate.
-
(Optional) Re-esterify (S)-acid to obtain pure (S)-methyl ester.
-
Workflow Visualization
Figure 1: Workflow for the Lipase-Catalyzed Kinetic Resolution of this compound.
Method 3: SFC (The Green Alternative)
Supercritical Fluid Chromatography (SFC) bridges the gap between analytical speed and semi-preparative throughput. It consumes significantly less organic solvent than Normal Phase HPLC.
Recommended Conditions
-
Column: Chiralpak IG or Chiralpak IC (Immobilized phases are preferred for robustness).
-
Mobile Phase: CO
(80-90%) / Methanol (10-20%). -
Back Pressure: 120-150 bar.
-
Advantages: The low viscosity of supercritical CO
allows for flow rates 3-4x higher than HPLC, reducing analysis time to < 5 minutes.
Comparative Analysis & Decision Guide
The choice of method depends strictly on the scale and goal of the operation.
| Feature | HPLC (Normal Phase) | Enzymatic Resolution | SFC |
| Primary Use | QC, Analytics, mg-scale purification | g to kg synthesis | High-throughput screening, semi-prep |
| Throughput | Low | High (Batch) | Medium/High |
| Cost Efficiency | Low (Solvent heavy) | High (Reusable enzyme) | Moderate (CO |
| Enantiomeric Excess | > 99.9% | 95 - 99% (Requires optimization) | > 99.5% |
| Green Factor | Poor (Hexane waste) | Excellent (Aqueous/Enzymatic) | Good (CO |
Method Selection Logic
Figure 2: Decision tree for selecting the optimal separation strategy.
References
-
Okamoto, Y., & Ikai, T. (2008). Chiral Stationary Phases for HPLC Involving Polysaccharide Derivatives. Chemical Society Reviews. Link
-
Ghanem, A. (2018). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Symmetry. Link
-
Wainer, I. W., et al. (1991). Direct measurement of enantiomeric ratios of enzymatic resolution by chiral high-performance liquid chromatography. Chirality. Link
-
Daicel Corporation. (2024). Chiral Selector Selection Guide for 2-Arylpropionic Acids. Chiral Technologies.[10] Link
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. welch-us.com [welch-us.com]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fagg.be [fagg.be]
- 7. repository.tudelft.nl [repository.tudelft.nl]
- 8. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Publish Comparison Guide: GC-MS Fragmentation Pattern of Methyl 2-(4-bromophenyl)propanoate
Executive Summary
Methyl 2-(4-bromophenyl)propanoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and related pharmaceutical scaffolds. Accurate identification of this compound is essential for monitoring reaction progress and purity profiling.
This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. Unlike generic spectral libraries, this document dissects the mechanistic causality of ion formation, compares the methyl ester derivative against the trimethylsilyl (TMS) alternative, and offers a self-validating experimental protocol.
Key Diagnostic Feature: The presence of a 1:1 isotopic doublet at m/z 183 and 185 , representing the base peak formed via benzylic
Structural Analysis & Theoretical Fragmentation
Understanding the fragmentation requires analyzing the stability of the carbocations formed during Electron Ionization (EI).
Molecule Properties:
-
Formula:
-
Molecular Weight: 242.11 (based on
), 244.11 (based on ) -
Isotopic Pattern: Bromine exists as
(50.7%) and (49.3%), creating a characteristic 1:1 doublet for all bromine-containing ions.
Primary Fragmentation Pathway (The "Base Peak" Mechanism)
The dominant fragmentation pathway is driven by the stability of the secondary benzylic carbocation. Upon ionization (70 eV), the molecular ion undergoes
-
Molecular Ion (
): The radical cation forms at m/z 242 and 244 . -
-Cleavage (Loss of Carbomethoxy): The bond between the
-carbon and the carbonyl carbon breaks. The charge is retained on the benzylic fragment due to resonance stabilization by the aromatic ring.-
Loss:
(Mass 59) -
Fragment: 1-(4-bromophenyl)ethyl cation (
) -
Observed Mass: m/z 183 and 185 (Base Peak, 100% Relative Abundance).[1]
-
Secondary Fragmentation
The base peak fragment (m/z 183/185) possesses high internal energy and undergoes further decomposition:
-
Loss of Bromine: Homolytic cleavage of the C-Br bond from the base peak yields the styrene cation analog.
-
Observed Mass: m/z 104 (
).
-
-
Loss of Acetylene: The m/z 104 ion can lose
(26 Da) to form the phenyl cation m/z 77 .
Visualization of Fragmentation Pathway[2]
The following diagram illustrates the mechanistic pathway from the parent molecule to the diagnostic ions.
Caption: Mechanistic fragmentation pathway of this compound under 70 eV EI conditions.
Comparative Analysis: Methyl Ester vs. TMS Derivative
In drug development, the parent acid (2-(4-bromophenyl)propanoic acid) is often analyzed. Two primary derivatization strategies exist: Methylation (forming the topic compound) and Silylation (forming the TMS ester).
| Feature | Methyl Ester (Topic) | TMS Derivative (Alternative) |
| Derivative Structure | ||
| Molecular Ion (M+) | 242 / 244 | 300 / 302 |
| Base Peak | m/z 183 / 185 | m/z 183 / 185 (or m/z 73) |
| Key Loss | ||
| Stability | High (Stable for weeks) | Moderate (Hydrolysis sensitive) |
| Chromatography | Sharp peaks, less tailing | Good, but requires dry solvents |
| Recommendation | Preferred for routine purity analysis. | Preferred for trace metabolomics (M-15 ion). |
Expert Insight: While both derivatives yield the same benzylic base peak (m/z 183/185), the Methyl Ester is superior for routine synthesis monitoring due to the higher stability of the reagent (MeOH/
Experimental Protocol
This protocol is designed to ensure reproducible fragmentation data.
Reagents & Preparation[3][4][5][6][7]
-
Sample: ~1 mg this compound.
-
Solvent: HPLC-grade Ethyl Acetate or Methanol.
-
Concentration: 100 ppm (100 µg/mL).
GC-MS Method Parameters
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless (1 min) or Split 10:1; Temp: 250°C.
-
Oven Program:
-
50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (EI) at 70 eV; Temp: 230°C.
-
Scan Range: m/z 40–350.
Data Interpretation Workflow
The following decision tree guides the analyst through the identification process.
Caption: Step-by-step logic for validating the identity of the target compound.
Summary of Diagnostic Ions
| m/z Value | Intensity | Origin / Fragment Structure |
| 242 / 244 | Medium | Molecular Ion ( |
| 211 / 213 | Low | [M - OCH |
| 183 / 185 | High (100%) | [M - COOCH |
| 104 | Medium | [C |
| 77 | Low | [C |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard fragmentation data of structural homologs like Ibuprofen Methyl Ester).
-
Doc Brown's Chemistry. (2023). Mass Spectrum of Methyl Propanoate and Derivatives. [Link] (General ester fragmentation rules).
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Unraveling the bioactive constituents of Typha elephantina: A comprehensive phytochemical analysis by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the ¹³C NMR Chemical Shifts of Methyl 2-(4-bromophenyl)propanoate
This in-depth technical guide offers a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-(4-bromophenyl)propanoate. Designed for researchers, scientists, and drug development professionals, this document provides a comparative analysis with structurally similar compounds, supported by predicted experimental data and a detailed protocol for acquiring high-quality ¹³C NMR spectra.
Introduction: The Power of ¹³C NMR in Structural Elucidation
In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a powerful analytical technique, providing invaluable insights into the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) in the ¹³C NMR spectrum. The position of this shift is highly sensitive to the local electronic environment, offering a detailed map of the carbon skeleton, including information about hybridization, substituent effects, and the presence of functional groups.
This guide focuses on the ¹³C NMR analysis of this compound, a compound of interest in synthetic organic chemistry. To provide a robust understanding of its spectral features, we will compare its predicted ¹³C NMR data with those of two closely related analogues: Methyl 2-phenylpropanoate and Methyl 2-(4-chlorophenyl)propanoate. This comparative approach will illuminate the influence of the halogen substituent on the chemical shifts of the aromatic and aliphatic carbons.
Comparative Analysis of ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for this compound and its analogues were generated using the online NMR prediction tool, NMRDB.org.[1][2] This tool utilizes a combination of methods, including a database of experimental data, to provide reliable predictions.
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) of this compound and Analogues
| Carbon Atom | Methyl 2-phenylpropanoate | Methyl 2-(4-chlorophenyl)propanoate | This compound |
| C=O | 174.8 | 174.5 | 174.4 |
| Cα | 45.5 | 44.8 | 44.7 |
| O-CH₃ | 52.2 | 52.3 | 52.3 |
| β-CH₃ | 18.6 | 18.5 | 18.5 |
| C1' (ipso) | 140.9 | 139.4 | 139.9 |
| C2'/C6' | 128.8 | 130.1 | 132.0 |
| C3'/C5' | 127.5 | 129.0 | 129.4 |
| C4' | 127.8 | 133.0 | 121.5 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Analysis of Substituent Effects:
The data presented in Table 1 clearly demonstrates the influence of the substituent on the phenyl ring on the ¹³C NMR chemical shifts.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon remains relatively consistent across the three compounds, appearing in the expected downfield region for an ester carbonyl group.
-
Alpha-Carbon (Cα): A slight upfield shift is observed for the Cα carbon as we move from the unsubstituted phenyl ring to the chloro and bromo-substituted rings. This is likely due to the electron-withdrawing nature of the halogens, which slightly alters the electron density at the benzylic position.
-
Aromatic Carbons: The most significant variations are observed in the chemical shifts of the aromatic carbons.
-
Ipso-Carbon (C1'): The carbon directly attached to the propanoate side chain (C1') shows a noticeable upfield shift in the halogenated compounds compared to the unsubstituted analogue.
-
C4' Carbon: The chemical shift of the C4' carbon is highly sensitive to the substituent. In Methyl 2-(4-chlorophenyl)propanoate, the electronegative chlorine atom causes a significant downfield shift to approximately 133.0 ppm. Conversely, in this compound, the bromine atom, despite being electronegative, induces a notable upfield shift to around 121.5 ppm. This is a classic example of the "heavy atom effect," where the large electron cloud of bromine influences the magnetic shielding of the directly attached carbon.
-
Ortho (C2'/C6') and Meta (C3'/C5') Carbons: The chemical shifts of the ortho and meta carbons also experience downfield shifts in the presence of the halogen substituents due to their inductive electron-withdrawing effects.
-
The following diagram illustrates the key electronic effects influencing the chemical shifts in this compound.
Caption: Electronic effects of the bromine substituent on the aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy
Acquiring a high-quality ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol provides a step-by-step guide for obtaining both standard and quantitative ¹³C NMR data.
Part 1: Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the sample for a standard ¹³C NMR spectrum. For quantitative analysis, a higher, accurately known concentration is recommended.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Internal Standard (for Quantitative NMR): For quantitative analysis, add a known amount of an internal standard. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (δ = 0.00 ppm). For quantitative purposes, a stable compound with a simple spectrum that does not overlap with the analyte signals should be chosen.
Part 2: Instrument Setup and Data Acquisition
The following parameters are a general guideline and may need to be optimized for specific instruments and samples.
Caption: General workflow for acquiring and analyzing NMR data.
Standard ¹³C NMR (Proton Decoupled):
-
Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Number of Scans (ns): Start with 128 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra.
-
Spectral Width (sw): Set a spectral width that encompasses all expected carbon signals (e.g., 0 to 220 ppm).
-
Acquisition Time (aq): This is determined by the spectral width and the number of data points.
-
-
Start Acquisition: Initiate the data acquisition.
Quantitative ¹³C NMR:
To obtain accurate quantitative data, the Nuclear Overhauser Effect (NOE) must be suppressed, and all carbons must be allowed to fully relax between pulses.
-
Pulse Program: Use an inverse-gated decoupling pulse sequence. This technique turns on the proton decoupler only during the acquisition of the FID, suppressing the NOE.[3]
-
Relaxation Delay (d1): The relaxation delay is the most critical parameter for quantitative analysis. It must be set to at least five times the longest T₁ (spin-lattice relaxation time) of any carbon in the molecule.[4] T₁ values for quaternary carbons can be very long (tens of seconds), so a long delay (e.g., 60 seconds or more) may be necessary.[5]
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity for each scan.
-
Relaxation Agent (Optional): To shorten the long T₁ relaxation times of quaternary carbons and reduce the overall experiment time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to the sample at a concentration of approximately 0.01-0.1 M.[6]
Part 3: Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (e.g., TMS) or the solvent peak to its known value.
-
Peak Picking and Integration (for Quantitative NMR): Identify and list the chemical shifts of all peaks. For quantitative analysis, integrate the signals of interest. The integral area is directly proportional to the number of carbons giving rise to that signal.
Conclusion
This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound through a comparative analysis with its unsubstituted and chloro-substituted analogues. The predicted data highlights the significant influence of the bromine substituent on the aromatic carbon chemical shifts, particularly the ipso- and para-carbons, due to a combination of inductive and heavy atom effects. The detailed experimental protocol offers a practical framework for researchers to acquire high-quality standard and quantitative ¹³C NMR spectra, ensuring reliable and reproducible results for structural elucidation and analysis. By understanding the principles behind ¹³C NMR and following robust experimental procedures, scientists can confidently utilize this powerful technique in their research and development endeavors.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
- Castillo, A. M.; Patiny, L.; Wist, J. Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance2011.
- Steinbeck, C.; Krause, S.; Kuhn, S. NMRShiftDB—Constructing a Free Chemical Information System with Open-Source Components. Journal of Chemical Information and Computer Sciences2003, 43(6), 1733-1739.
-
NMRDB.org: Predict ¹³C carbon NMR spectra. [Link]
-
Mestrelab Research. Mnova NMRPredict. [Link]
-
University of Missouri-Columbia, Department of Chemistry. Optimized Default 13C Parameters. [Link]
- Stephen, J. et al. Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.
-
iChemLabs. ChemDoodle. [Link]
- Ben, W. et al. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. Energy & Fuels2020.
-
University of Oxford. Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]
-
University of Ottawa NMR Facility Blog. How Can I Get a Quantitative 13C NMR Spectrum?. [Link]
-
Georgia State University. Quantitative 13C NMR. [Link]
-
University of Wisconsin-Madison. Basic NMR Training. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
Sources
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 13C carbon NMR spectra [nmrdb.org]
- 3. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Quantitive 13C NMR – GSU NMR Facility [sites.gsu.edu]
- 6. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
A Comparative Guide to Reference Standards for Methyl 2-(4-bromophenyl)propanoate Impurities
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and control of impurities are paramount to ensure the safety and efficacy of the final drug product. Methyl 2-(4-bromophenyl)propanoate, a key intermediate in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of reference standards for potential impurities of this compound, offering insights into their characterization and the analytical methodologies required for their control.
The Critical Role of Impurity Reference Standards
Impurity reference standards are highly characterized materials used to accurately identify and quantify impurities in a drug substance.[1] They serve as the benchmark against which the purity of a manufactured batch is measured.[1] The use of well-characterized reference standards is a regulatory expectation and a cornerstone of Good Manufacturing Practices (GMP).[2]
For this compound, the most critical impurities are often positional isomers arising from the bromination step during synthesis. These include Methyl 2-(2-bromophenyl)propanoate (ortho-isomer) and Methyl 2-(3-bromophenyl)propanoate (meta-isomer), along with their corresponding carboxylic acid precursors. The presence of these isomers can impact the pharmacological and toxicological profile of the final API.
Comparison of Commercially Available Impurity Reference Standards
A critical aspect of impurity control is the availability of high-quality reference standards. Several chemical suppliers offer the key positional isomers of this compound and their precursors. When selecting a reference standard, it is crucial to scrutinize the Certificate of Analysis (CoA) for comprehensive characterization data.
Table 1: Comparison of Key Impurity Reference Standards
| Impurity Name | CAS Number | Typical Purity | Supplier Examples | Key Considerations from Certificate of Analysis (CoA) |
| Methyl 2-(2-bromophenyl)propanoate | 115615-34-4 | ≥95% | Advanced ChemBlocks, Sigma-Aldrich | Purity by HPLC/GC, identity confirmation by ¹H NMR and MS, statement of traceability. |
| Methyl 2-(3-bromophenyl)propanoate | 251458-15-8 | ≥97% | Sigma-Aldrich, Anant Pharmaceuticals | Purity by HPLC/GC, identity confirmation by ¹H NMR and MS, information on residual solvents.[2][3] |
| 2-(2-bromophenyl)-2-methylpropanoic acid | 113948-00-8 | ≥95% | Sigma-Aldrich | Purity by titration or HPLC, identity confirmation by spectroscopic methods (NMR, IR, MS). |
| 2-(3-bromophenyl)-2-methylpropanoic acid | 81606-47-5 | ≥96% | Pharmaffiliates, ChemScene | Purity by HPLC, identity confirmation by ¹H NMR and MS, moisture content.[4] |
Note: This table is for illustrative purposes. Researchers should always consult the specific CoA from the supplier for detailed information.
What to Look for in a Certificate of Analysis (CoA)
A comprehensive CoA for an impurity reference standard should include:
-
Identity: Unambiguous identification of the material using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[5][6]
-
Purity: A quantitative measure of purity, typically determined by a chromatographic method (HPLC or GC) and expressed as a percentage. The method used for purity assignment should be clearly stated.
-
Characterization Data: Spectroscopic data that supports the structural assignment.
-
Assay: The concentration of the main component, often determined by a mass balance approach or quantitative NMR (qNMR).
-
Uncertainty: A statement of the uncertainty associated with the certified purity value.[4]
-
Traceability: Information on the traceability of the standard to national or international standards.[4]
-
Date of Certification and Expiry: To ensure the standard is within its valid period of use.
Experimental Protocols for Impurity Profiling
The ability to separate and quantify the main component from its impurities is crucial. Below are representative analytical methods for the analysis of this compound and its isomeric impurities.
High-Performance Liquid Chromatography (HPLC) for Isomeric Impurities
The separation of positional isomers can be challenging due to their similar physicochemical properties. A validated, stability-indicating HPLC method is essential.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development and validation.
Recommended HPLC Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 2.7 µm, 4.6 x 150 mm | The phenyl stationary phase offers alternative selectivity for aromatic compounds and their isomers through π-π interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic analytes and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% to 70% B over 20 minutes | A gradient elution is necessary to resolve closely eluting isomers and other potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 230 nm | Wavelength at which the bromophenyl chromophore has significant absorbance. |
| Injection Volume | 5 µL | |
| Diluent | Acetonitrile/Water (50:50) | To ensure sample solubility and compatibility with the mobile phase. |
Gas Chromatography (GC) for Residual Solvents
Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard technique for their analysis.
Typical HS-GC-FID Parameters:
| Parameter | Condition |
| Column | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp | 250 °C |
| Detector Temp | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Vial Equilibration Time | 30 min |
Other Potential Impurities
Beyond positional isomers and residual solvents, other impurities may arise from the synthesis or degradation of this compound. These can include:
-
Starting Material: Unreacted 2-(4-bromophenyl)propanoic acid.
-
By-products: From side reactions during the esterification or bromination steps.
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.
A comprehensive impurity profiling strategy should consider all potential impurities and utilize orthogonal analytical techniques for their detection and quantification.
Logical Framework for Reference Standard Qualification
The qualification of a new batch of an in-house or secondary reference standard is a critical process to ensure its suitability for use.
Caption: Logical workflow for the qualification of a reference standard.
Conclusion
The effective control of impurities in this compound is a critical aspect of pharmaceutical development. This requires a thorough understanding of potential impurities, access to high-quality and well-characterized reference standards, and the implementation of robust, validated analytical methods. By carefully selecting reference standards based on comprehensive Certificates of Analysis and employing appropriate analytical techniques, researchers can ensure the quality and consistency of this important pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.
References
-
Pharmaffiliates. 2-(3-Bromophenyl)-2-methylpropanoic Acid. [Link]
-
PharmaCompass. Impurity Reference Standard (IRS). [Link]
-
Anant Pharmaceuticals Pvt. Ltd. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity. [Link]
-
Reign Pharma Pvt. Ltd. 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]
-
PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. [Link]
-
MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. [Link]
-
JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]
-
Shimadzu Corporation. Solutions for Pharmaceutical Impurities. [Link]
-
Certificate of Analysis. [Link]
-
NIST WebBook. 2-(4-Bromophenyl)propionic acid. [Link]
-
PMC. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]
-
Scientific Research Publishing. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. [Link]
-
SpectraBase. 2-Methyl-2-(4-methylphenoxy)propanoic acid. [Link]
-
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. [Link]
-
PubChemLite. 2-(2-bromophenyl)-2-methylpropanoic acid (C10H11BrO2). [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
doc brown's advanced organic chemistry revision notes. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram. [Link]
-
MedCrave online. Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. [Link]
-
PMC. Imaging Isomers on a Biological Surface: A Review. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
LookChem. Methyl 2-(4-bromophenyl)-2,2-dimethylacetate. [Link]
-
Reign Pharma Pvt. Ltd. Methyl-2-(4-bromophenyl)-2-methylpropanoate. [Link]
-
Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
-
LCGC International. A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. [Link]
-
Bloom Public Health. Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. [Link]
-
Asian J. Chem. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
-
MedCrave online. A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. [Link]
-
Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]
-
MD Topology. Methyl3-(4-bromophenyl)propanoate. [Link]
-
Pharmaoffer. CoA certified 2-(4-Bromophenyl)-2-Methylpropanoic Acid API Manufacturers & Suppliers. [Link]
-
International Journal of Pharmaceutics. Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. [Link]
Sources
- 1. 2-(4-Bromophenyl)propionic acid [webbook.nist.gov]
- 2. Methyl 2-(3-bromophenyl)-2-methylpropanoate | 251458-15-8 [sigmaaldrich.com]
- 3. CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. Methyl 2-bromopropionate(5445-17-0) 13C NMR [m.chemicalbook.com]
- 6. PubChemLite - 2-(2-bromophenyl)-2-methylpropanoic acid (C10H11BrO2) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2-(4-bromophenyl)propanoate
Executive Summary & Chemical Identity
Methyl 2-(4-bromophenyl)propanoate is a halogenated organic ester commonly used as a pharmaceutical intermediate.[1][2][3][4] Unlike highly volatile alpha-halo esters (which are potent lachrymators), the bromine atom here is substituted on the phenyl ring.[1][4] This renders the compound less acutely corrosive but maintains significant risks regarding skin absorption, sensitization, and specific target organ toxicity (STOT-SE). [1]
This guide prioritizes the "Barrier-in-Depth" approach. We do not rely on a single layer of PPE; rather, we engineer a system where engineering controls (fume hoods) are the primary defense, and PPE serves as the critical fail-safe.[1]
Chemical Profile Table
| Parameter | Data | Operational Implication |
| CAS Number | 23948-77-8 (Generic/Isomer dependent) | Verify specific isomer on your container.[1][4] |
| Functional Groups | Aryl Bromide, Methyl Ester | Lipophilic; penetrates skin easily.[4] |
| Physical State | Liquid or Low-Melting Solid | High splash risk; aerosol generation possible.[1][4] |
| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.). |
| Key Hazard | Hydrolysis & Absorption | Esters hydrolyze on skin; Brominated organics can be hepatotoxic.[4] |
Hazard Analysis & PPE Selection Logic
Why we choose specific gear for this molecule.
Respiratory Protection (The Invisible Threat)
Causality: As an ester, this compound has a distinct odor threshold.[4] However, olfactory fatigue sets in quickly.[4] The H335 (Respiratory Irritation) designation implies that inhaling aerosols or vapors can damage mucous membranes.[4]
-
Primary Control: All handling must occur inside a certified chemical fume hood.[4]
-
Secondary Control (Spill/Outside Hood): A half-face respirator with Organic Vapor (OV) cartridges (Black band) and a P95 pre-filter (for particulates/aerosols).[1][4]
Ocular Protection (The Splash Vector)
Causality: Methyl esters are solvents.[4] If they contact the eye, they solvate the lipid bilayer of the cornea, leading to immediate pain and potential clouding.[4]
-
Standard Protocol: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[4]
-
Contraindication: Do NOT rely on standard safety glasses.[4] Fluid dynamics dictate that liquids can bypass the side shields of glasses via capillary action or direct splash.[4]
Dermal Protection (The Permeation Risk)
Causality: Nitrile rubber is generally resistant to many chemicals, but organic esters can degrade nitrile, causing it to swell and reducing breakthrough time significantly.[4]
-
The "Double-Glove" System:
Decision Logic & Workflow Visualization
Diagram 1: PPE Selection Matrix
This decision tree guides the researcher based on the physical state and quantity of the material handled.[4]
Caption: Logic flow for selecting appropriate PPE based on physical state and operational volume.
Operational Protocols
Weighing & Transfer (Solid State)
-
The Problem: Static electricity can cause the powder to "jump," creating airborne dust.[4]
-
The Fix:
Synthesis & Liquid Handling[1][4]
-
The Problem: Syringe transfer often leads to micro-droplets (aerosols) that are invisible to the naked eye.[4]
-
The Fix:
Decontamination & Doffing[1]
-
Self-Validating Step: Before removing gloves, wash the gloved hands with soap and water.[1][4] This removes surface residue, preventing contamination of your wrists when you peel the gloves off.[4]
-
Sequence:
Emergency Response: Spill Management
Scenario: You have spilled 50mL of this compound inside the hood.
Diagram 2: Spill Response Workflow
Caption: Immediate response protocol for laboratory spills, prioritizing containment and proper waste tagging.
Disposal Instructions
-
Waste Stream: Do NOT mix with general organic waste if your facility separates halogenated solvents.[4] The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.[1][4]
-
Tagging: Clearly label as "Halogenated Organic Waste - Contains Bromine."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][4]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press.[4] Retrieved from [Link][1][4]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
